1,3-Dihydrofuro[3,4-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDCIVQNSYXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=NC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of cobalt(I) complex-catalyzed [2 + 2 + 2]-cycloaddition of di-[(3-dimethyl-C)] . The reaction conditions often require an inert atmosphere and room temperature to maintain the integrity of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as maintaining purity and yield, would apply. The use of continuous flow reactors and optimization of reaction conditions could be potential strategies for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
1,3-Dihydrofuro[3,4-c]pyridine derivatives have been studied for their anticancer properties. Research indicates that pyridine-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells, making them potential candidates for anticancer therapies .
1.2 Neuroprotective Properties
The neuroprotective potential of 1,3-Dihydrofuro[3,4-c]pyridine derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds may enhance cognitive function and protect neuronal cells from oxidative stress and apoptosis, possibly due to their ability to modulate calcium channels and neurotransmitter systems .
Drug Design and Development
2.1 Role in Drug Formulation
The compound serves as an important building block in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that can enhance the pharmacological profiles of drug candidates. For example, the incorporation of 1,3-Dihydrofuro[3,4-c]pyridine into drug formulations has been associated with improved solubility and bioavailability .
2.2 Approved Pharmaceuticals
In the broader context of pyridine and dihydropyridine compounds, numerous drugs approved by the FDA have been derived from similar structures. These include medications for conditions such as hypertension (e.g., nifedipine), Alzheimer's disease (e.g., tacrine), and various cancers (e.g., crizotinib). The structural similarities suggest that 1,3-Dihydrofuro[3,4-c]pyridine could also lead to the development of effective therapeutic agents in these areas .
Analytical Applications
3.1 Analytical Chemistry
The compound is utilized in analytical chemistry for the development of assays and detection methods due to its unique chemical properties. It can be employed in chromatography and spectrometry techniques to analyze biological samples or pharmaceutical formulations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Neuroprotection | Highlighted protective effects against oxidative stress in neuronal cultures, suggesting potential for Alzheimer's treatment. |
| Study C | Drug Formulation | Showed improved solubility and bioavailability when incorporated into a formulation targeting chronic pain management. |
Mechanism of Action
The mechanism of action of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Critical Analysis of Divergent Data
- Structural Ambiguities : highlights discrepancies in the regioselectivity of pyridoxal diester synthesis, where acylations at the 3,4'-positions vs. 3,5'-positions lead to distinct furopyridine derivatives. This underscores the importance of precise reaction conditions in replicating the target compound .
- Purity and Hazard Profiles : While This compound is flagged for respiratory and dermal hazards (H315, H335), its pyrrolo analogs (e.g., 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride) lack detailed safety data, posing challenges for risk assessment .
Biological Activity
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a compound that has garnered attention for its diverse biological activities. It belongs to a class of heterocyclic compounds known for their pharmacological potential, particularly in treating various diseases. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a fused ring system that combines pyridine and furan moieties. This unique structure contributes to its biological activity. The compound's molecular formula is C₉H₈ClN, with a molecular weight of 173.62 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, certain compounds have been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antibiotics .
2. Antitumor Activity
- Research indicates that 1,3-dihydrofuro[3,4-c]pyridine derivatives possess antitumor properties. In vitro studies have highlighted their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, these compounds have been effective against breast cancer and leukemia cell lines .
3. Neuroprotective Effects
- The compound has shown potential in neuroprotection. It may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This activity is particularly relevant in the context of conditions like Alzheimer's disease .
4. Antiviral Properties
- Recent studies have identified antiviral activities against HIV-1 strains, indicating that this compound could serve as a scaffold for developing new antiviral agents. Its derivatives have been found to inhibit viral replication effectively .
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HL-60 (Leukemia) | 10 | Cell cycle arrest and apoptosis |
Case Study 2: Antiviral Activity
In vitro assays revealed that certain derivatives of the compound exhibited potent activity against HIV-1 with EC50 values ranging from 0.9 to 8.4 nM, outperforming existing treatments in terms of potency against resistant strains.
| Compound | EC50 (nM) | Resistant Strains Tested |
|---|---|---|
| Derivative A | 0.9 | K103N+Y181C |
| Derivative B | 2.5 | F227L+V106A |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways by inhibiting key proteins involved in cell survival.
- Antioxidant Activity : It reduces oxidative stress markers in cells, contributing to its neuroprotective effects.
- Inhibition of Viral Replication : Modulation of viral entry mechanisms and interference with reverse transcriptase activity are significant pathways through which antiviral effects are realized.
Q & A
What are the recommended methods for synthesizing 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride, and how can reaction efficiency be optimized?
Basic Research Question
The synthesis of this compound can be achieved via iodine-mediated cyclization of N-homopropargylic β-enaminones. Key steps involve the formation of a vinyl cation intermediate, which undergoes cyclization with a ketone group to yield the fused furopyridine structure . Optimizing reaction efficiency requires careful control of iodine concentration, solvent polarity (e.g., DCM or acetonitrile), and temperature (typically 80–100°C). Catalytic iodine facilitates oxidative aromatization, while trace water should be minimized to avoid side reactions .
How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Basic Research Question
Characterization should include:
- NMR spectroscopy : Analyze - and -NMR to confirm the fused furopyridine ring system and substituent positions. For example, protons adjacent to the oxygen in the dihydrofuran ring resonate at δ 4.5–5.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHClNO, m/z 157.6) and isotopic pattern matching the chlorine atom .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from synthetic byproducts .
What safety precautions are critical when handling this compound due to its hazard profile?
Basic Research Question
The compound carries hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers must:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store in airtight containers under inert gas (argon) to prevent moisture absorption .
- Dispose of waste via licensed chemical disposal services to avoid environmental contamination .
What mechanistic pathways explain the formation of 1,3-Dihydrofuro[3,4-c]pyridine derivatives during iodine-mediated cyclization reactions?
Advanced Research Question
The proposed mechanism involves:
Vinyl cation formation : Iodine promotes the generation of a reactive vinyl cation intermediate from N-homopropargylic β-enaminones.
Cyclization : The cation undergoes nucleophilic attack by a ketone oxygen, forming a six-membered transition state.
Aromatization : Base-assisted deprotonation and iodine elimination yield the dihydrofuropyridine core. Computational studies suggest solvent polarity stabilizes the cationic intermediate, reducing side reactions .
How do structural modifications to the furopyridine core influence the compound's physicochemical properties and bioactivity?
Advanced Research Question
Modifications at the 2-, 4-, and 6-positions of the furopyridine ring alter:
- Lipophilicity : Introducing methoxy or methyl groups (e.g., 4-methoxy-6-methyl derivatives) increases logP, enhancing membrane permeability .
- Bioactivity : Piperazinylalkyl substituents improve binding to CNS targets (e.g., serotonin receptors), as shown in pharmacological studies of analogous pyrrolo[3,4-c]pyridines .
- Thermal stability : N-substituted derivatives exhibit higher decomposition temperatures (T > 200°C), critical for formulation stability .
What strategies are effective in resolving contradictions between computational predictions and experimental data in the thermal behavior of 1,3-Dihydrofuro[3,4-c]pyridine derivatives?
Advanced Research Question
Discrepancies often arise from neglecting solvation effects or non-covalent interactions in simulations. To address this:
- Perform DFT calculations with explicit solvent models (e.g., SMD) to better match experimental DSC/TGA data.
- Validate using variable-temperature NMR to detect conformational changes or polymorphic transitions .
- Cross-reference with X-ray crystallography to confirm solid-state packing interactions impacting thermal stability .
How can researchers develop validated HPLC methods for quantifying trace impurities in synthesized batches of this compound?
Advanced Research Question
A robust HPLC protocol includes:
- Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–90% B over 20 min.
- Detection : UV at 220 nm for optimal sensitivity to aromatic impurities.
- Validation : Assess linearity (R > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
